molecular formula C18H20O6 B12626905 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate CAS No. 917775-30-5

4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate

Cat. No.: B12626905
CAS No.: 917775-30-5
M. Wt: 332.3 g/mol
InChI Key: XYQGXRIUCQJRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 4-[2-(2-hydroxyethoxy)ethoxy]benzoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
  • 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate

Uniqueness

This compound stands out due to its unique combination of aromatic and ether functionalities, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.

Properties

CAS No.

917775-30-5

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-[2-(2-hydroxyethoxy)ethoxy]benzoate

InChI

InChI=1S/C18H20O6/c1-21-15-6-8-17(9-7-15)24-18(20)14-2-4-16(5-3-14)23-13-12-22-11-10-19/h2-9,19H,10-13H2,1H3

InChI Key

XYQGXRIUCQJRJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.